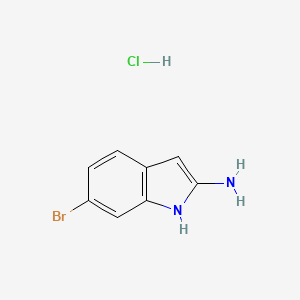2-Amino-6-bromoindole hydrochloride
CAS No.: 28493-03-0
Cat. No.: VC5256698
Molecular Formula: C8H8BrClN2
Molecular Weight: 247.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28493-03-0 |
|---|---|
| Molecular Formula | C8H8BrClN2 |
| Molecular Weight | 247.52 |
| IUPAC Name | 6-bromo-1H-indol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |
| Standard InChI Key | AANJIUUCPNPHKA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
2-Amino-6-bromoindole hydrochloride is a hydrochloride salt of the parent amine, enhancing its stability and solubility in polar solvents. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 28493-03-0 | |
| Molecular Formula | ||
| Molecular Weight | 247.52 g/mol | |
| Purity | ≥97% | |
| Appearance | Solid (exact form unspecified) |
The indole scaffold’s aromaticity, combined with electron-withdrawing bromine and electron-donating amino groups, creates a reactive platform for electrophilic and nucleophilic substitutions. The hydrochloride salt further modifies its solubility profile, favoring aqueous or polar organic solvents.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 2-amino-6-bromoindole hydrochloride involves multi-step transformations, often starting from 6-bromoindole. A representative route, adapted from a patented method for related derivatives, includes the following stages :
Friedel-Crafts Acylation
6-Bromoindole reacts with oxalyl chloride () in the presence of Lewis acids (e.g., ) to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. This step proceeds via electrophilic substitution at the indole’s 3-position.
Conditions:
-
Solvent: Anhydrous dichloromethane
-
Temperature: Reflux (~40°C)
Amidation
The acyl chloride intermediate is treated with aqueous ammonia to yield the corresponding amide, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.
Conditions:
-
Solvent: Water/ammonia mixture
-
Temperature: Room temperature
-
Workup: Ethyl acetate extraction and silica gel chromatography
Reduction to Primary Amine
The amide undergoes reduction (e.g., using or catalytic hydrogenation) to produce 2-(6-bromo-1H-indol-3-yl)ethanamine.
Challenges:
-
Over-reduction or dehalogenation risks require careful catalyst selection.
Hydrochloride Salt Formation
The free amine is protonated with hydrochloric acid to yield the final hydrochloride salt, enhancing crystallinity and stability.
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
2-Amino-6-bromoindole hydrochloride is pivotal in constructing indole-based therapeutics. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation for kinase inhibitors or serotonin receptor modulators .
Role in Heterocyclic Functionalization
The amino group at the 2-position allows for:
-
Schiff base formation: Useful in metalloproteinase inhibitors.
-
Peptide coupling: Integration into peptidomimetic scaffolds via amide bond formation.
| Hazard | Precaution | Source |
|---|---|---|
| Skin/Irritation | Use gloves and protective clothing | |
| Environmental toxicity | Avoid release into ecosystems | |
| Respiratory irritation | Use in fume hoods |
Recent Advances and Research Directions
Transition-Metal-Free Borylation
Studies on 6-bromoindole derivatives highlight methods to convert bromoarenes to boronic acids without metal catalysts, a strategy applicable to 2-amino-6-bromoindole hydrochloride for synthesizing boron-containing drugs .
Green Chemistry Approaches
Efforts to optimize solvent systems (e.g., replacing dichloromethane with cyclopentyl methyl ether) aim to improve the sustainability of indole functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume